molecular formula C12H16N2O2 B14378147 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-05-4

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one

Katalognummer: B14378147
CAS-Nummer: 88550-05-4
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: KWHVZYHBDXHTFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family This compound is characterized by its unique structure, which includes a pyran ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the condensation of pyrazol-5-ones with β-keto esters. The reaction is carried out under thermal conditions, leading to the formation of the desired pyrano[2,3-c]pyrazole compound . Another method involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters under reflux in ethanol, resulting in the formation of 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include ethyl acetoacetate, acetylenic acid esters, and β-keto esters. The reactions are typically carried out under reflux in ethanol or other suitable solvents .

Major Products Formed

The major product formed from the condensation reactions is this compound itself. Substitution reactions can yield various derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to the presence of the butyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with other molecules and its overall properties compared to similar compounds.

Eigenschaften

CAS-Nummer

88550-05-4

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

2-butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C12H16N2O2/c1-4-5-6-14-9(3)11-8(2)7-10(15)16-12(11)13-14/h7H,4-6H2,1-3H3

InChI-Schlüssel

KWHVZYHBDXHTFN-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=C2C(=CC(=O)OC2=N1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.